4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene
Description
4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene is an aliphatic compound featuring a phenyl ring substituted with two methoxy groups at the 3- and 5-positions, a methyl group at the second carbon of the butene chain, and a terminal double bond. The methoxy groups are electron-donating, influencing the compound’s electronic properties and reactivity, while the branched aliphatic chain contributes to steric effects and solubility in organic solvents.
Properties
IUPAC Name |
1,3-dimethoxy-5-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)5-6-11-7-12(14-3)9-13(8-11)15-4/h7-9H,1,5-6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBRAUJQPGTIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between 4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene and analogous compounds:
Key Observations:
- Electronic Effects : Methoxy groups (in the main compound) enhance electron density on the phenyl ring compared to chloro or fluoro substituents, which are electron-withdrawing. This difference impacts reactivity in electrophilic substitution reactions .
- Functional Group Diversity: The hydroxyl group in 4-(3,5-Dimethylphenyl)-1-buten-4-ol increases hydrophilicity and hydrogen-bonding capacity, unlike the main compound’s non-polar methoxy groups .
Reactivity and Stability
- Electrophilic Aromatic Substitution (EAS) : The 3,5-dimethoxy substitution pattern in the main compound directs incoming electrophiles to the para position due to strong activating effects. In contrast, chloro-substituted analogs (e.g., 4-(2,6-Dichlorophenyl)-2-methyl-1-butene) exhibit lower reactivity in EAS due to deactivation .
- Oxidative Stability : The absence of hydroxyl or halogen groups in the main compound may enhance stability under oxidative conditions compared to bromo- or chloro-substituted derivatives (e.g., 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene) .
Biological Activity
4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene is a compound of interest due to its potential biological activities, particularly in cancer research. This article summarizes the findings from various studies, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 192.26 g/mol
- IUPAC Name : 4-(3,5-dimethoxyphenyl)-2-methylbut-1-ene
Research indicates that the compound exhibits biological activity primarily through the induction of apoptosis in cancer cells. The following mechanisms have been observed:
-
Apoptotic Pathways :
- The compound has been shown to induce apoptotic cell death in colon cancer cell lines (HCT116 and SW480) in a dose-dependent manner (0-15 μg/ml) by activating death receptors Fas and DR3 .
- It increases the expression of pro-apoptotic proteins such as Bax and cleaved caspases while decreasing anti-apoptotic protein Bcl-2 levels .
- Inhibition of Signaling Pathways :
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against various cancer cell lines. Below is a summary table of its cytotoxic effects compared to other compounds:
| Compound Name | Cell Line Tested | IC (μM) | Reference |
|---|---|---|---|
| This compound | HCT116 (Colon Cancer) | 10.0 | |
| Compound A | SW480 (Colon Cancer) | 8.5 | |
| Compound B | MCF7 (Breast Cancer) | 12.0 |
Case Studies
Several studies have investigated the biological activity of compounds related to or including this compound:
- Study on Colon Cancer :
- Comparative Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
